molecular formula C16H16N2O4S B5785330 N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Cat. No.: B5785330
M. Wt: 332.4 g/mol
InChI Key: QWCALEFYNMCMNG-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a complex organic compound that features a quinoline core structure substituted with a furylmethyl group, two methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The introduction of the furylmethyl group can be achieved via a Friedel-Crafts alkylation reaction using furfural as the starting material. The sulfonamide group is introduced through sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furylmethyl carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-methoxybenzamide
  • N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline

Uniqueness

N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is unique due to the presence of both the furylmethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCALEFYNMCMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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